2-chloro-N-1-naphthylpropanamide
Description
Contextualization of Chloroalkanamides within Organic Chemistry and Interdisciplinary Sciences
Chloroalkanamides, and more specifically chloroacetamides, represent a significant class of compounds used widely as synthetic intermediates and as active ingredients in herbicides. researchgate.netekb.eg Their utility stems from the reactivity of the carbon-chlorine bond, which allows them to act as alkylating agents, particularly towards molecules containing sulfhydryl groups (-SH). researchgate.net This reactivity is the basis for their primary mechanism of action as herbicides, where they inhibit the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants. ekb.eg
Research in this area often focuses on synthesizing novel chloroacetamide derivatives and evaluating their herbicidal efficacy against various weed species. ekb.egresearchgate.net Studies have shown that the herbicidal activity of chloroacetamides is not solely dependent on their chemical reactivity but is also influenced by molecular properties such as lipophilicity. researchgate.net Beyond agriculture, 2-chloro-N-arylacetamides have been evaluated for their in vitro antiproliferative activity against cancer cell lines, indicating the potential for this structural class in medicinal chemistry research. researchgate.net The crystal structures of related compounds, such as 2-chloro-N-(p-tolyl)propanamide, have been studied to understand their solid-state conformation and intermolecular interactions, which include N-H⋯O hydrogen bonds. nih.gov
Significance of N-Aryl and N-Naphthyl Amide Scaffolds in Molecular Design Research
The incorporation of aryl and, more specifically, naphthyl groups into amide-containing molecules is a common strategy in molecular design and drug discovery. These aromatic scaffolds can impart favorable properties, such as enhanced binding affinity to biological targets through hydrophobic and π-stacking interactions. N-aryl and N-naphthyl amides are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sphinxsai.comnih.gov
For example, novel naphthyl amide derivatives have been designed and synthesized as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer pathogenesis. scilit.commedchemexpress.cn Other research has focused on synthesizing new naphthoquinone amides that have demonstrated anticancer activity against various human cancer cell lines. nih.gov The synthesis of naphthyl derivatives is an active area of research, with studies exploring new methods for creating these compounds from starting materials like 1-acetylnaphthalene or by condensing 1-naphthylamine (B1663977) with other reagents to produce complex heterocyclic systems. ekb.egajrconline.org The development of new catalytic methods, such as nickel-photoredox catalysis, aims to facilitate the creation of N-aryl amide bonds under mild conditions, which is particularly useful for the late-stage functionalization of complex molecules. nih.gov
Overview of Academic Research Trajectories for 2-chloro-N-1-naphthylpropanamide and Structurally Related Analogs
Academic research on this compound itself is not extensively documented in readily available literature. However, its chemical structure combines the key features discussed previously: a chloroalkanamide core and an N-naphthyl group. This positions it at the intersection of research into herbicides and medicinally relevant scaffolds.
Physicochemical properties for the compound have been predicted through computational methods, providing a baseline for its expected behavior in chemical and biological systems.
Research into structurally related analogs provides significant insight into the potential applications and areas of interest for this compound. A key analog is N-(naphthalene-1-yl) propanamide (lacking the 2-chloro substitution), which was isolated from a Streptomyces species and identified as a herbicidal compound. dntb.gov.ua This finding strongly suggests that the N-naphthylpropanamide scaffold is a promising candidate for herbicidal activity, a hypothesis that aligns with the known function of the broader class of chloroalkanamide herbicides. researchgate.netekb.eg
Further research on other analogs supports the diverse potential of this chemical family.
The academic trajectory for compounds like this compound is therefore twofold. On one hand, it falls within the well-established field of chloroacetamide herbicides, where research focuses on synthesis, structure-activity relationships, and mechanism of action. On the other hand, the presence of the N-naphthyl amide moiety connects it to the design of molecules with potential applications in medicine, particularly as enzyme inhibitors or anticancer agents. nih.govscilit.com Future research would likely involve the synthesis of this specific compound and its biological evaluation in both herbicidal and pharmacological assays to fully elucidate its properties.
Properties
IUPAC Name |
2-chloro-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXEFBFZFWVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336326 | |
| Record name | 2-chloro-N-1-naphthylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-58-5 | |
| Record name | 2-chloro-N-1-naphthylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro N 1 Naphthylpropanamide and Its Derivatives
Strategies for Amide Bond Formation in Naphthylpropanamide Synthesis Research
The cornerstone of synthesizing 2-chloro-N-1-naphthylpropanamide is the formation of the amide bond between a naphthylamine moiety and a propanoyl group. Research in this area has explored various strategies to achieve this linkage efficiently.
Acylation Reactions Utilizing Chloroacetyl/Chloropropionyl Chlorides
A prevalent and direct method for the synthesis of α-halo N-aryl amides involves the acylation of an amine with an appropriate acyl chloride. In the case of this compound, this is typically achieved through the reaction of 1-naphthylamine (B1663977) with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
The general reaction is often carried out in a biphasic system, for instance, using an organic solvent like toluene (B28343) and an aqueous solution of a base such as sodium hydroxide. nih.gov The base serves to neutralize the hydrogen chloride gas that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The reaction is typically performed at low temperatures, such as 0-5 °C, to control the exothermic nature of the reaction and minimize side reactions. A study on the synthesis of the analogous compound, 2-chloro-N-(p-tolyl)propanamide, reported a high yield of 96% using this methodology. nih.gov
Table 1: Representative Synthesis of 2-chloro-N-arylpropanamides via Acylation
| Amine Reactant | Acyl Chloride | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 1-Naphthylamine | 2-Chloropropionyl chloride | NaOH (aq) | Toluene/Water | 0 - Room Temp. | High (expected) | Analogous to nih.gov |
| p-Toluidine | 2-Chloropropionyl chloride | NaOH (aq) | Toluene/Water | 0 - Room Temp. | 96 | nih.gov |
This table presents a representative synthetic approach for this compound based on a closely related, well-documented synthesis.
Nucleophilic Substitution Approaches for Incorporating Naphthylamine Moieties
The formation of the amide bond in this compound is fundamentally a nucleophilic substitution reaction. In this context, the nitrogen atom of 1-naphthylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and after deprotonation of the nitrogen, the stable amide product is formed. The efficiency of this nucleophilic attack is a key determinant of the reaction's success.
Stereoselective Synthesis and Enantiomeric Resolution Techniques for Propanamide Scaffolds
The propanamide scaffold in this compound contains a stereocenter at the C2 position of the propanoyl moiety. Consequently, the synthesis of enantiomerically pure forms of this compound is of significant interest.
Stereoselective synthesis can be approached through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. eurjchem.com For instance, a chiral alcohol could be esterified with 2-chloropropionic acid, and the resulting chiral ester could then be reacted with 1-naphthylamine. After the amide formation, the chiral auxiliary is removed, yielding the enantiomerically enriched propanamide.
Another powerful strategy is biocatalysis, which utilizes enzymes to catalyze reactions with high stereoselectivity. Lipases, for example, have been employed in the kinetic resolution of racemic esters and amines to produce chiral amides. nih.gov In a kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product enantiomer.
Enantiomeric resolution of the final racemic mixture is also a viable approach. This can be achieved through techniques like chiral high-performance liquid chromatography (chiral HPLC), which uses a chiral stationary phase to separate the enantiomers. nih.gov Another classical method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. rsc.org The resulting diastereomers have different physical properties and can be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. researchgate.net
Development of Novel Derivatization Techniques for Structural Modification of the N-1-naphthylpropanamide Core
The this compound core offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. The chlorine atom at the C2 position is a key handle for derivatization, being susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of different functional groups, such as azides, thiols, and various amines, leading to novel compounds with potentially interesting properties.
Furthermore, the naphthyl ring itself can be functionalized. For instance, palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at various positions on the naphthalene (B1677914) ring, provided a suitable leaving group is present on the ring. sciepub.com Research on N-(naphthalen-1-yl)propanamide has shown that it can be reacted with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives to produce new antimicrobial compounds. eurjchem.com
Table 2: Potential Derivatization Reactions of the this compound Core
| Reaction Type | Reagent | Functional Group Introduced | Potential Product Class |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Azido-N-1-naphthylpropanamides |
| Nucleophilic Substitution | Thiophenol (PhSH) | Thiophenyl (-SPh) | Thioether derivatives |
| Nucleophilic Substitution | Piperidine | Piperidinyl | Amino-N-1-naphthylpropanamides |
| Suzuki Cross-Coupling | Arylboronic acid / Pd catalyst | Aryl group | Aryl-substituted naphthylpropanamides |
This table illustrates potential derivatization pathways based on the known reactivity of similar compounds.
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered.
One key area is the development of catalytic methods for amide bond formation, which can reduce the amount of waste generated compared to stoichiometric activating agents. acs.org For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under solvent-free conditions or in greener solvents like toluene. acs.orgrsc.org This approach offers high atom economy and avoids the use of hazardous reagents like thionyl chloride.
Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing energy consumption and the use of organic solvents. sciepub.com The use of lipases or other amidases for the synthesis of this compound could offer a more sustainable alternative to traditional chemical methods.
Furthermore, the choice of solvents plays a crucial role in the environmental impact of a synthesis. Moving away from hazardous solvents like chlorinated hydrocarbons towards more benign alternatives such as water, ethanol, or even solvent-free conditions is a key goal of green chemistry. rsc.org Research into halogen-bonding-mediated amide synthesis offers a novel approach that can proceed in good to excellent yields without racemization for peptide synthesis, and could potentially be adapted for the synthesis of compounds like this compound.
Molecular Structure Elucidation and Spectroscopic Characterization Research
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of 2-chloro-N-1-naphthylpropanamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The naphthalene (B1677914) ring protons would typically appear in the aromatic region, generally between δ 7.2 and 8.5 ppm. The single proton of the acetamide (B32628) NH group is anticipated to resonate as a singlet in the range of δ 8.1–8.3 ppm. The methine (CH) proton adjacent to the chlorine atom would likely appear as a quartet, coupled to the methyl protons, at a downfield chemical shift due to the electronegativity of the chlorine and the amide group. The protons of the methyl (CH₃) group would appear as a doublet, coupled to the methine proton. In a related compound, 2-chloropropane (B107684), the CH proton appears in the range of 3.0-4.2 ppm, and the methyl protons are found between 0.7-1.2 ppm. nih.govdocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum for 2-chloropropane shows two distinct carbon environments. docbrown.info For this compound, one would expect to see separate signals for the carbonyl carbon of the amide, the two carbons of the propanamide side chain, and the ten carbons of the naphthalene ring, with those directly bonded to the amide nitrogen and those in proximity to the substituent showing distinct chemical shifts. The carbonyl carbon signal would be expected in the downfield region, typical for amide carbonyls.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
| Naphthalene-H | 7.2 - 8.5 | 110 - 140 | Multiplets |
| Amide-NH | 8.1 - 8.3 | - | Singlet |
| Chloro-CH | ~ 4.0 - 4.5 | ~ 50 - 60 | Quartet |
| Methyl-CH₃ | ~ 1.5 - 1.8 | ~ 20 - 25 | Doublet |
| Carbonyl-C=O | - | ~ 170 - 175 | - |
Mass spectrometry is utilized to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₃H₁₂ClNO), the exact mass is 233.06075 Da.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺). A key feature would be the presence of an [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.infodocbrown.info
Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. miamioh.edu For this compound, fragmentation would likely involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the naphthalene ring. The fragmentation of the 2-chloropropane moiety is well-understood, with a prominent peak at m/z 43 corresponding to the isopropyl cation ([CH₃CHCH₃]⁺) resulting from the loss of the chlorine atom. docbrown.info The base peak in the mass spectrum of 2-chloro-N-phenylpropanamide, a related compound, is at m/z 120. nih.gov
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. For the closely related 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide, characteristic IR peaks are observed at 3284 cm⁻¹ for the N-H stretch and 1649 cm⁻¹ for the C=O stretch of the amide group. The C-Cl stretching vibration is typically found in the range of 650–750 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system. The symmetric vibrations of the naphthalene ring would be expected to give strong signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~ 3300 - 3100 |
| C-H (Aromatic) | Stretching | ~ 3100 - 3000 |
| C-H (Aliphatic) | Stretching | ~ 3000 - 2850 |
| C=O (Amide I) | Stretching | ~ 1680 - 1630 |
| N-H (Amide II) | Bending | ~ 1570 - 1515 |
| C=C (Aromatic) | Stretching | ~ 1600 - 1450 |
| C-Cl | Stretching | ~ 750 - 650 |
Note: The data in this table is based on established group frequencies and data from analogous compounds. docbrown.info
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the naphthalene chromophore. Naphthalene itself exhibits strong absorptions around 220 nm, a band with fine structure between 250-300 nm, and a weaker band around 310 nm. The presence of the chloropropanamide substituent may cause slight shifts (either bathochromic or hypsochromic) in these absorption maxima and may affect the fine structure. Studies on other naphthalene derivatives confirm that electronic transitions in the UV region are characteristic of the naphthalene ring system. researchgate.net
X-ray Crystallography for Determining Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not available in the searched literature, the structure of the closely related compound, 2-chloro-N-(p-tolyl)propanamide, offers significant insights. researchgate.net
In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, the molecule exhibits specific bond lengths and angles for the propanamide moiety. The C=O bond length is approximately 1.22 Å, and the N-C bond length is around 1.34 Å. researchgate.net A key feature of the packing in the crystal lattice is the formation of hydrogen bonds. Specifically, N—H⋯O hydrogen bonds are observed between the amide groups of adjacent molecules, forming chains. researchgate.net It is highly probable that this compound would also exhibit similar intermolecular N—H⋯O hydrogen bonding in its crystalline form. Additionally, C-H···π interactions may also play a role in the crystal packing. A study on another naphthalene derivative also highlights the importance of N-H···O and C-H···π hydrogen bonds in the crystal structure. mdpi.com
Table 3: Selected Crystallographic Data for the Analogous Compound 2-chloro-N-(p-tolyl)propanamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| C=O Bond Length | 1.2233(18) Å |
| N-C (amide) Bond Length | 1.3448(19) Å |
| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds |
Source: Jones & Twamley, 2018 researchgate.net
Chromatographic Methodologies for Purity Assessment and Separation of Related Analogs
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.
A reversed-phase HPLC method would likely be effective for the analysis of this compound. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the pH. Detection could be achieved using a UV detector, set to a wavelength where the naphthalene moiety strongly absorbs. Such methods have been successfully employed for the separation and quantification of naphthalene and its derivatives. nih.gov Gas chromatography (GC) could also be a viable technique for purity analysis, likely coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for the analysis of 2-chloro-N-(1-naphthyl)propanamide would typically involve a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities and related compounds. Given the presence of a naphthalene ring, the compound is chromophoric, making UV detection a suitable choice. sigmaaldrich.com
A reversed-phase HPLC method is a common starting point for a molecule with the polarity of 2-chloro-N-(1-naphthyl)propanamide. sielc.com The method would likely employ a C18 or C8 stationary phase, which provides a hydrophobic surface for the retention of the analyte. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier like phosphoric acid or formic acid to ensure peak shape and reproducibility. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound while also separating it from components with a wider range of polarities. nih.gov
Due to the chiral center at the second carbon of the propanamide chain, the separation of its enantiomers is a significant consideration. Chiral HPLC is the preferred method for resolving enantiomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including N-naphthylamides. nih.govchromatographyonline.com The choice of mobile phase in chiral separations is critical and can vary from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, depending on the specific CSP and the analyte. chromatographyonline.com
The validation of the developed HPLC method would be performed to demonstrate its suitability for its intended purpose, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov
Table 1: Hypothetical HPLC Method Parameters for the Analysis of 2-chloro-N-(1-naphthyl)propanamide
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Table 2: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Enantiomer 1: ~9.8 minEnantiomer 2: ~11.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives
Direct analysis of amides by Gas Chromatography (GC) can be challenging due to their polarity and potential for thermal instability, which can lead to poor peak shape and low volatility. research-solution.comnih.gov Therefore, derivatization is a common strategy to convert the amide into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.comgcms.cz
For 2-chloro-N-(1-naphthyl)propanamide, the active hydrogen on the amide nitrogen is a prime site for derivatization. Silylation is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. research-solution.com Another common derivatization method is acylation, which involves introducing an acyl group. gcms.cz
Once derivatized, the compound can be analyzed by GC-MS. A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would likely be suitable for the separation of the derivatized analyte. cromlab-instruments.esatlantis-press.com
The mass spectrometer provides structural information for the identification of the compound. Under electron ionization (EI), the derivatized 2-chloro-N-(1-naphthyl)propanamide would undergo fragmentation. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the 35Cl and 37Cl isotopes having a relative abundance ratio of approximately 3:1. jove.com The fragmentation pattern would be expected to show cleavage of the carbon-halogen bond and alpha-cleavage adjacent to the carbonyl group and the naphthalene ring. youtube.com The mass spectrum would provide a unique fingerprint for the confirmation of the compound's identity.
Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized 2-chloro-N-(1-naphthyl)propanamide
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
| Expected Fragmentation | Loss of Cl, cleavage of the propanamide side chain, fragments corresponding to the naphthyl moiety |
Theoretical and Computational Chemistry Studies on 2 Chloro N 1 Naphthylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the properties of molecules based on the principles of quantum mechanics. For a molecule like 2-chloro-N-1-naphthylpropanamide, these calculations can reveal critical information about its stability, geometry, and electronic characteristics.
Density Functional Theory (DFT) Applications in Conformer Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.orgaps.org It is particularly valuable for analyzing the different spatial arrangements (conformers) of a molecule and predicting their relative stabilities.
Conformer Analysis: The this compound molecule possesses several rotatable bonds, leading to various possible conformers. DFT calculations can be employed to:
Optimize the geometry of each potential conformer to find the most stable, lowest-energy structures.
Calculate the relative energies of these conformers to determine their population distribution at a given temperature.
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of the compound. For instance, calculations can predict:
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which arise from the vibrations of atoms within the molecule.
Electronic Transitions: Corresponding to UV-Vis spectra, providing information about the electronic energy levels.
NMR Chemical Shifts: Aiding in the interpretation of Nuclear Magnetic Resonance spectra.
While specific DFT studies on this compound are not prominent in the literature, research on related chloro-acetamides and naphthyl derivatives demonstrates the utility of this approach. researchgate.netscielo.br For example, studies on similar structures have successfully used DFT to assign vibrational modes and analyze molecular stability. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation
To understand the potential biological activity of a compound, it is crucial to investigate how it might interact with biological macromolecules like proteins. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves:
Generating a 3D model of the ligand.
Identifying a binding site on the target protein.
Using a scoring function to evaluate and rank the different binding poses.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. This method simulates the movements of atoms and molecules, providing insights into:
The stability of the predicted binding pose.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
The conformational changes that may occur in the protein or ligand upon binding.
These simulations are hypothetical and serve to generate hypotheses about potential biological targets and mechanisms of action for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acyl Propanamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like N-acyl propanamide derivatives, a QSAR study would involve:
Data Collection: Assembling a dataset of related compounds with measured biological activity (e.g., enzyme inhibition, cytotoxicity).
Descriptor Calculation: Calculating various molecular descriptors (physicochemical, topological, electronic) for each compound.
Model Development: Using statistical methods like multiple linear regression to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds.
QSAR studies on related N-acyl sulfonamides have successfully identified key structural features that influence their anticancer activity, such as topological distances and charge distributions. nih.govnih.gov A similar approach for N-acyl propanamides could help in designing new derivatives with potentially enhanced activity.
Computational Prediction of Molecular Descriptors and Topological Indices for Cheminformatics Research
Cheminformatics relies on the use of molecular descriptors and topological indices to encode structural information in a numerical format. These descriptors can be used to assess drug-likeness, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and in QSAR modeling.
For this compound, a wide range of descriptors can be calculated computationally.
Examples of Molecular Descriptors:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and polar surface area.
Topological Descriptors: Wiener index and Balaban J index, which describe molecular branching and shape.
Electronic Descriptors: Dipole moment and partial charges on atoms.
The table below presents a selection of computationally predicted molecular descriptors for this compound.
| Descriptor Name | Predicted Value | Description |
| Molecular Formula | C13H12ClNO | The elemental composition of the molecule. |
| Molecular Weight | 233.7 g/mol | The mass of one mole of the compound. |
| XlogP3 | 3.5 | A measure of the molecule's lipophilicity. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms that can accept a hydrogen bond. |
| Rotatable Bond Count | 3 | The number of bonds that allow for free rotation. |
This data is computationally predicted and serves for illustrative purposes.
These descriptors are invaluable for comparing this compound to other compounds in large chemical databases and for building predictive models for its properties and potential biological activities.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Receptor Binding Profiling in Analgesic Research
Sigma Receptor Binding Investigations
There is currently no available scientific literature detailing studies on the binding affinity or interaction of 2-chloro-N-(1-naphthyl)propanamide with sigma-1 or sigma-2 receptors. While the sigma receptor family is a subject of considerable research in neuroscience and oncology for its role in cell signaling and potential as a therapeutic target, this specific compound does not appear to have been evaluated in this context.
Antiproliferative and Antitumor Mechanisms in Cell Line Models
Comprehensive searches have not yielded any studies that evaluate the antiproliferative or antitumor properties of 2-chloro-N-(1-naphthyl)propanamide in any cancer cell line models. Consequently, there is no research available on the specific mechanisms by which it might exert such effects.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
No published data exists investigating the capacity of 2-chloro-N-(1-naphthyl)propanamide to induce oxidative stress or generate reactive oxygen species (ROS) in biological systems. Research into the pro-oxidant or antioxidant activity of this compound has not been documented.
Autophagy Modulation and Programmed Cell Death Research
The scientific literature lacks any information regarding the effects of 2-chloro-N-(1-naphthyl)propanamide on autophagy or other forms of programmed cell death, such as apoptosis. While related structures like naphthalimides have been shown to induce autophagy in certain cancer cells, these findings cannot be extrapolated to 2-chloro-N-(1-naphthyl)propanamide without direct experimental evidence.
DNA Alkylation and Intercalation Mechanisms
There is no evidence to suggest that 2-chloro-N-(1-naphthyl)propanamide acts as a DNA alkylating or intercalating agent. Although the chloroacetamide functional group can be reactive, studies to confirm or deny this specific mechanistic pathway for this compound have not been published.
Research into Interactions with Plant Physiological Processes
While the general class of chloroacetamide compounds is known for herbicidal activity, specific research on the effects of 2-chloro-N-(1-naphthyl)propanamide on plant physiology is not available.
Modulation of Plant Growth and Development Signals (e.g., Auxin Transport)
No studies have directly investigated the role of 2-chloro-N-(1-naphthyl)propanamide as a modulator of plant growth signals, including auxin transport. A structurally related, but distinct, compound, N-(1-naphthyl)phthalamic acid (NPA), is a well-known inhibitor of auxin transport. However, it is not possible to conclude that 2-chloro-N-(1-naphthyl)propanamide shares this mechanism without dedicated research.
Effects on Plant Metabolic Pathways and Stress Responses
While specific data on 2-chloro-N-1-naphthylpropanamide is unavailable, the broader class of chloro-amide herbicides is known to interfere with essential biological processes in plants. ahdb.org.uk Generally, these compounds are recognized for their ability to disrupt the synthesis of proteins or fatty acids, which are fundamental for the formation and integrity of cellular membranes. ahdb.org.uk This disruption can lead to a cascade of metabolic failures, ultimately resulting in stunted growth and plant death. ahdb.org.uk
In a study on cotton plants, the application of certain plant growth regulators was shown to mitigate damage from the herbicide 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) by increasing chlorophyll (B73375) and soluble protein content, and enhancing the activity of protective enzymes. nih.gov
A different naphthyl-containing compound, 1-N-naphthylphthalamic acid (NPA), has been studied for its effects on the root development of Muscari armeniacum. Research indicated that NPA inhibited root growth and disrupted their normal gravitropic response. acs.org Metabolically, it led to a decrease in the content of many phenolic compounds, which may be linked to the observed root growth disorders. acs.org However, it is important to reiterate that these findings are for a different, though structurally related, compound and cannot be directly extrapolated to this compound.
Table 1: General Effects of Related Chemical Classes on Plant Metabolic Pathways and Stress Responses
| Chemical Class/Compound | General Effect on Plant Metabolism & Stress Response | Reference |
| Chloro-amide Herbicides | Inhibition of protein or fatty acid synthesis, leading to stunted growth. | ahdb.org.uk |
| Plant Growth Regulators (general) | Can induce phytotoxicity (e.g., leaf discoloration, stunting) or enhance stress tolerance through antioxidant system stimulation. | ahdb.org.uknih.gov |
| 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) | In cotton, it decreased plant height, boll number, and boll weight. | nih.gov |
| 1-N-naphthylphthalamic acid (NPA) | Inhibited root growth and decreased phenolic compound content in Muscari armeniacum. | acs.org |
This table presents generalized findings for classes of compounds or specific but different compounds, and the effects listed are not specific to this compound.
Molecular Physiology of Plant-Compound Interactions
The molecular interactions between plants and chemical compounds are complex and form the basis of a plant's response. While there is no specific information on the molecular physiology of plant interactions with this compound, we can look at related compounds for potential insights.
Plant growth regulators (PGRs) and other chemical agents can influence a plant's physiology at the molecular level by acting as chemical messengers that mediate various physiological and biochemical responses. nih.govmdpi.com For example, some PGRs can mitigate the toxicity of pesticides by stimulating the antioxidant defense system and providing resistance against oxidative damage. nih.gov This can involve the activation of mitogen-stimulated protein kinase cascades. nih.gov
The interaction of plant hormones plays a crucial role in coordinating growth and stress responses. For instance, the IAM amidohydrolase AMI1, which converts indole-3-acetamide (B105759) to the primary plant auxin, indole-3-acetic acid, links auxin homeostasis with plant stress responses. researchgate.net Functional impairment of AMI1 can increase a plant's susceptibility to abiotic stresses and lead to an accumulation of abscisic acid (ABA), a key hormone in stress signaling. researchgate.net
Furthermore, the application of certain chemicals can alter the expression of genes related to stress response. For example, 24-epibrassinolide, a type of plant steroid, can regulate the transcription of various antioxidant and defense-specific genes, thereby conferring protection against pesticide stress. nih.gov
Table 2: General Molecular and Physiological Responses of Plants to Related Chemical Compounds
| Compound/Chemical Class | Molecular/Physiological Interaction | Reference |
| Plant Growth Regulators (general) | Act as chemical messengers, can stimulate antioxidant defense systems, and activate protein kinase cascades. | nih.govmdpi.com |
| Indole-3-acetamide (IAM) | Precursor to auxin, linking auxin homeostasis to stress responses through the enzyme AMI1. | researchgate.net |
| 24-epibrassinolide | Can regulate the transcription of antioxidant and defense-specific genes. | nih.gov |
This table presents generalized findings for classes of compounds or specific but different compounds, and the interactions listed are not specific to this compound.
Structure Activity Relationship Sar and Rational Design of Naphthylpropanamide Derivatives
Systematic Modification Strategies for the Naphthyl and Propanamide Moieties
The biological activity of naphthylpropanamide derivatives can be significantly altered by systematic modifications to both the naphthyl ring and the propanamide side chain. nih.govresearchgate.net Research into these modifications aims to enhance efficacy, selectivity, and other desirable properties.
Naphthyl Moiety Modifications:
Substituents on the naphthalene (B1677914) ring play a critical role in determining the biological response. The position and nature of these substituents can influence the compound's electronic and hydrophobic properties. nih.gov For instance, in a study of various naphthalene derivatives, hydrogen acceptance and hydrophobic substituent constants were identified as the most important parameters influencing biological activity, accounting for a significant portion of the variability in the observed biological response. nih.gov The introduction of different groups, such as methoxy (B1213986) substituents, has shown that the position of the substituent is crucial. For example, a methoxy group at the 7-position of the aromatic nucleus can confer significant herbicidal activity, while the same group at the 6-position results in inactivity. documentsdelivered.com
Propanamide Moiety Modifications:
Modifications to the propanamide portion of the molecule also have a substantial impact on activity. Altering the N-substituents of the amide group can modulate the compound's interaction with its biological target. For example, in a series of 2-chloro-N-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, it was found that 5'-N,N-dimethyluronamide derivatives exhibited higher binding affinity than those with larger 5'-N,N-dialkyl or 5'-N,N-cycloalkylamide groups, highlighting the importance of steric factors. dongguk.edu The nature of the alkyl or aryl groups attached to the nitrogen atom can influence the compound's inhibitory potential. Studies on other, but related, amide derivatives have shown that the presence of both electron-donating and electron-withdrawing groups on a phenyl ring attached to the amide nitrogen can significantly enhance inhibitory activity against certain enzymes. nih.gov
The following table summarizes the effects of various substitutions on the activity of related amide compounds:
| Compound Series | Modification | Effect on Activity |
| N-(1,2,3,4-tetrahydro-1-naphthalenyl)guanidines | Methoxyl substitution on the aromatic nucleus | Significant activity with methoxyl at the 7-position; no activity at the 6-position. documentsdelivered.com |
| 2-chloro-N-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides | Variation of 5'-N,N-dialkyl groups | 5'-N,N-Dimethyluronamide derivatives showed higher binding affinity than larger alkyl groups. dongguk.edu |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Substituents on the N-phenyl ring | A combination of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups enhanced inhibitory potential. nih.gov |
Influence of Stereochemistry on Biological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of chiral compounds like 2-chloro-N-1-naphthylpropanamide. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacological and toxicological profiles. nih.govijpsjournal.com
For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov
A classic example of this stereoselectivity is seen in the herbicidal activity of napropamide (B1676949), a related N,N-diethyl-2-(1-naphthyloxy)propionamide. The D(-) isomer of napropamide was found to be approximately eight times more active as a pre-emergent herbicide than its L(+) counterpart. documentsdelivered.com This highlights the profound impact of stereochemistry on efficacy.
The selective use of a single, more active enantiomer can lead to:
Simpler Pharmacokinetics: The two enantiomers of a racemic mixture can be metabolized at different rates, leading to complex pharmacokinetic profiles. Using a single enantiomer can simplify this. nih.gov
Increased Selectivity: One enantiomer may bind more selectively to its intended target, reducing off-target effects. nih.gov
The development of single-enantiomer drugs and agrochemicals is a growing trend, driven by the potential for improved performance and safety. ijpsjournal.com
Identification of Pharmacophoric Elements and Key Molecular Binding Interactions
A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key elements and their interactions with a biological target is fundamental to understanding the mechanism of action and for designing new, more potent molecules. researchgate.net
For naphthylpropanamide derivatives, key pharmacophoric features often include:
The Naphthyl Ring: This large, hydrophobic group often engages in van der Waals or pi-stacking interactions within the binding pocket of the target protein. nih.gov
The Amide Linkage: The carbonyl oxygen and the N-H group of the amide can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the target.
The Chloro Substituent: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
The Propionamide Side Chain: The stereocenter and the groups attached to the amide nitrogen are critical for orienting the molecule correctly within the binding site and for making specific interactions that determine efficacy and selectivity. documentsdelivered.com
Molecular modeling and docking studies are powerful tools used to visualize and analyze these binding interactions. nih.gov These studies can reveal specific amino acid residues that are critical for binding and can help to explain the observed structure-activity relationships. For instance, docking simulations of some complex amide derivatives have shown that hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues are key to their inhibitory activity. nih.gov
Rational Design Principles for Enhanced Biological Activity Profiles
Rational drug and pesticide design leverages the understanding of structure-activity relationships and pharmacophoric elements to create new molecules with improved properties. researchgate.netebi.ac.uk This approach is a departure from the traditional method of screening large libraries of compounds and is a more targeted and efficient strategy.
Key principles in the rational design of naphthylpropanamide derivatives include:
Scaffold Hopping and Modification: Based on a known active compound, new scaffolds can be designed that retain the key pharmacophoric elements but have different core structures. For example, based on reported 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed and synthesized, leading to compounds with high affinity and selectivity for their target. ebi.ac.uk
Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods can be used to design molecules that fit precisely into the binding site and make optimal interactions.
Privileged Structures: Certain molecular scaffolds, like the naphthalene ring system, are known to bind to multiple biological targets. These "privileged structures" can serve as a starting point for the design of new active compounds.
By applying these principles, researchers can systematically optimize the structure of this compound and its analogs to develop new compounds with enhanced biological activity profiles for various applications.
Environmental Behavior and Degradation Research of 2 Chloro N 1 Naphthylpropanamide Analogs
Elucidation of Degradation Pathways in Environmental Compartments
The breakdown of 2-chloro-N-1-naphthylpropanamide analogs in the environment is not a single process but a series of transformations influenced by microbes, sunlight, and chemical reactions.
Microbial activity is a primary driver for the degradation of propanil (B472794), an analog of this compound. Generally, propanil is broken down rapidly in aerobic environments, with reported half-lives ranging from several hours to a few days. researchgate.net The rate of this biodegradation is influenced by the specific microbial communities present. Studies using natural water microflora have demonstrated that amending the environment with specific bacterial species, such as Geobacter sp., Paracoccus denitrificans, Pseudomonas sp., and Rhodococcus sp., can significantly affect transformation rates. researchgate.net
Under anaerobic conditions, however, the persistence of propanil increases substantially. researchgate.net In environments like flooded paddy soils, the compound has been detected up to 132 days after application. researchgate.net The principal intermediate product of propanil biodegradation is 3,4-dichloroaniline (B118046) (3,4-DCA), which can sometimes be found at concentrations higher than the parent compound. researchgate.net
The kinetics of biodegradation, which describe the rate of breakdown, are crucial for environmental risk assessment. dtu.dk For many organic chemicals, these kinetics can be influenced by the concentration of the compound itself; higher concentrations can sometimes delay the degradation process. dtu.dkresearchgate.net Biodegradation rates are often modeled using first-order kinetics, which describe a process where the rate is proportional to the concentration of the substance being degraded. dtu.dk
Table 1: Environmental Half-Life of Propanil (Analog)
| Environment | Condition | Half-Life Range | Citation |
| Aerobic Environments | General | Several hours to days | researchgate.net |
| Water-Sediment Systems | General | 12 hours to a few days | researchgate.net |
| Anaerobic Soil | Flooded | Persistent (132+ days) | researchgate.net |
Sunlight can also induce the degradation of these compounds through photolysis. When exposed to light in water, propanil undergoes photodegradation through several mechanisms: direct absorption of light energy (direct photolysis) and reactions with photochemically generated reactive species like hydroxyl radicals (·OH), carbonate radicals (CO3·-), and triplet states of dissolved organic matter. researchgate.net
Interestingly, the products of photolytic degradation differ from those of microbial breakdown. A key distinction is that 3,4-dichloroaniline (3,4-DCA), the major metabolite from biological pathways, is not produced through photochemical reactions. researchgate.net This allows researchers to distinguish between biotic and abiotic degradation pathways in environmental samples. researchgate.net Irradiation has also been observed to inhibit the non-photochemical, likely biological, degradation of propanil. researchgate.net
Environmental Transport and Fate Modeling and Predictive Assessments
Beyond degradation, the movement and distribution of this compound analogs within the environment are key to understanding their potential impact.
Sorption refers to the process by which a chemical binds to soil or sediment particles, while desorption is its release back into the surrounding water. This dynamic is critical as it controls the compound's mobility and bioavailability. Propanil is considered to have a moderate sorption capacity to soil. researchgate.net The extent of this binding is often described using the Freundlich isotherm equation, which relates the concentration of the chemical in the solution to the amount adsorbed by the solid matrix. researchgate.net
The composition of the soil or sediment plays a significant role. Factors like organic matter and clay content can influence the binding affinity. researchgate.net The desorption process, or the release of the compound from particles, can be influenced by factors such as the duration of contamination and the degree of dilution with clean water. nih.gov For some organic compounds, diffusion from within the particle matrix is the rate-limiting step for desorption. nih.gov
The potential for a pesticide to leach through the soil profile and contaminate groundwater is a major environmental concern. Herbicides like propanil and its analogs have been frequently detected in groundwater. researchgate.net This is often attributed to their relatively low mineralization rate and moderate sorption capacity, which allows them to be transported by water moving through the soil. researchgate.net
Large-scale water quality assessments have confirmed the presence of various herbicides in groundwater, particularly in agricultural areas. researchgate.netresearchgate.net The frequency of detection often correlates with the intensity of agricultural use in the vicinity and the chemical's persistence in aerobic soil. researchgate.net For instance, acetochlor, another agricultural herbicide, was detected in shallow groundwater within a year of its initial application, highlighting the potential for rapid transport from the surface to underlying aquifers. researchgate.netresearchgate.net The presence of these herbicides in groundwater, even at low concentrations, is a significant issue, as many regions rely on this water for drinking. taylorfrancis.com
Table 2: Factors Influencing Herbicide Detection in Groundwater
| Factor | Correlation with Detection Frequency | Citation |
| Nearby Agricultural Use | Positive | researchgate.net |
| Persistence in Aerobic Soil (Half-life) | Positive | researchgate.net |
| Nonagricultural Use (in urban areas) | Positive | researchgate.net |
Research into Persistence and Environmental Half-Life Determinations
The persistence of pesticides in the environment is influenced by a combination of biotic and abiotic degradation processes, including microbial breakdown, hydrolysis, and photolysis. The chemical structure of this compound, featuring a chloroacetamide group and a naphthalene (B1677914) ring, suggests that its environmental fate will be determined by the relative rates of transformation of these functional groups.
For instance, studies on other chloroacetamide herbicides have shown that the chlorine atom can be displaced through microbial action, leading to the formation of less toxic metabolites. The amide linkage is also susceptible to hydrolysis, breaking the molecule into smaller, more readily degradable components. The naphthalene ring, a polycyclic aromatic hydrocarbon, is generally more resistant to degradation, but various microorganisms are known to possess the enzymatic machinery to hydroxylate and ultimately cleave such aromatic systems.
The environmental half-life of a compound is highly dependent on specific environmental conditions, including soil type, organic matter content, pH, temperature, and microbial population density. Therefore, without specific experimental data for this compound, any estimation of its persistence remains speculative. Further research is warranted to determine the precise environmental half-life of this compound under various controlled and field conditions to accurately assess its environmental risk.
| Analogous Compound | Environmental Matrix | Reported Half-Life | Key Degradation Pathways |
| Propachlor | Soil | 14-21 days | Microbial degradation, hydrolysis |
| Napropamide (B1676949) | Soil | 21-70 days | Microbial degradation, photolysis |
| Alachlor | Soil | 7-21 days | Microbial degradation |
This table presents data for compounds with similar functional groups or structural motifs to this compound to provide a contextual understanding of potential persistence. Data is indicative and highly dependent on specific environmental conditions.
Development of Advanced Analytical Techniques for Environmental Monitoring of Propanamide Residues
The effective monitoring of propanamide residues, including this compound and its analogs, in various environmental matrices is crucial for ensuring environmental safety and regulatory compliance. The development of sensitive, selective, and robust analytical methods is paramount for detecting and quantifying these compounds at trace levels.
Modern analytical techniques have largely shifted towards chromatography-mass spectrometry (MS) based methods due to their high specificity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of many pesticide residues. This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and providing unambiguous identification and quantification. The general workflow for LC-MS/MS analysis of propanamide residues from environmental samples typically involves:
Sample Preparation: Extraction of the target analyte from the matrix (e.g., soil, water) using an appropriate solvent, followed by a clean-up step to remove co-extracted interfering substances. Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Chromatographic Separation: Separation of the analyte from other components in the sample extract using a high-performance liquid chromatography (HPLC) system. The choice of the stationary phase (column) and mobile phase is optimized to achieve good peak shape and resolution.
Mass Spectrometric Detection: Detection and quantification of the analyte using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed for the analysis of propanamide herbicides, particularly for more volatile analogs or after derivatization to increase volatility.
Recent advancements in analytical chemistry continue to improve the efficiency and sensitivity of pesticide residue analysis. These include the development of novel sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which simplifies and accelerates the extraction and clean-up process. Furthermore, high-resolution mass spectrometry (HRMS) is increasingly being used to screen for a wide range of contaminants without the need for target-specific methods, offering a powerful tool for identifying novel degradation products and non-targeted screening of environmental samples.
| Analytical Technique | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the analyte and its fragments. | 0.01 - 10 µg/kg | High sensitivity and selectivity, suitable for a wide range of polarities. | Higher instrument cost, potential for matrix effects. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | 0.01 - 50 µg/kg | Excellent for volatile and semi-volatile compounds, high resolution. | May require derivatization for non-volatile compounds. |
| QuEChERS | A streamlined sample preparation method involving salting-out extraction and dispersive solid-phase extraction. | N/A (Sample Prep) | Fast, easy, low solvent consumption, wide range of analytes. | May not be suitable for all matrix-analyte combinations. |
| HRMS | Mass spectrometry with high mass accuracy and resolving power. | Analyte dependent | Enables non-targeted screening and identification of unknown compounds. | Higher data complexity and cost. |
Future Research Directions and Translational Perspectives for N Acyl Propanamides
Emerging Synthetic Methodologies and Catalytic Approaches
The synthesis of N-acyl propanamides, including 2-chloro-N-1-naphthylpropanamide, traditionally relies on the coupling of a carboxylic acid or its activated derivative with an appropriate amine. However, these methods often necessitate harsh reaction conditions and the use of stoichiometric activating agents, leading to significant waste generation. The future of N-acyl propanamide synthesis is geared towards the development of more efficient, selective, and environmentally benign catalytic methods.
Recent advancements in catalysis offer promising avenues for the synthesis of these compounds. The use of transition metal catalysts, such as those based on palladium, copper, and nickel, has shown potential in facilitating amide bond formation under milder conditions. Furthermore, organocatalysis, which employs small organic molecules to catalyze reactions, presents an attractive alternative, minimizing the risk of metal contamination in the final product.
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
The role of computational chemistry and bioinformatics in modern drug discovery is indispensable. For N-acyl propanamides, including this compound, these techniques can significantly accelerate the identification of lead compounds and the optimization of their pharmacological profiles. In silico screening of large virtual libraries of N-acyl propanamide derivatives against various biological targets can rapidly identify potential candidates for further experimental validation.
Molecular docking and molecular dynamics simulations are powerful tools for elucidating the binding modes and affinities of these compounds with their target proteins. This information is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective analogs. For instance, computational studies can predict how the chloro and naphthyl substituents of this compound influence its interaction with a specific binding pocket.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of N-acyl propanamides with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. The integration of artificial intelligence and machine learning algorithms into these computational pipelines is expected to further enhance their predictive power and efficiency.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C13H12ClNO |
| Molecular Weight | 233.7 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Note: These properties are predicted based on computational models and have not been experimentally verified.
Exploration of Novel Molecular Targets and Biological Pathways
While the biological activities of many N-acyl propanamides have been explored, the specific molecular targets of this compound are yet to be elucidated. The naphthyl moiety is a common feature in a variety of biologically active compounds, suggesting that this compound could interact with a range of protein targets. nih.gov Future research should focus on unbiased screening approaches, such as chemical proteomics and phenotypic screening, to identify the cellular and molecular targets of this compound.
The structural similarity of N-acyl propanamides to endogenous signaling molecules, such as the N-acylethanolamines (endocannabinoids), suggests that they may modulate the activity of receptors and enzymes within the endocannabinoid system. This includes cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and fatty acid amide hydrolase (FAAH). Investigating the effects of this compound on these and other related pathways could uncover novel therapeutic opportunities for a variety of conditions, including pain, inflammation, and neurological disorders.
Moreover, the presence of a chloro-substituent opens up the possibility of this compound acting as a covalent inhibitor, forming a stable bond with its target protein. This mode of action can lead to prolonged and potent biological effects. The identification of such covalent targets would be a significant step forward in understanding the mechanism of action of this compound.
Development of Innovative Analytical Tools for Complex Biological and Environmental Matrices
The ability to accurately and sensitively detect and quantify this compound and its metabolites in complex biological and environmental samples is crucial for its development as a potential therapeutic agent and for assessing its environmental fate. Future research in this area should focus on the development of advanced analytical methodologies.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of small molecules. The development of highly sensitive and specific LC-MS/MS methods will be essential for pharmacokinetic studies, enabling the determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Furthermore, the potential for this compound to enter the environment through various routes necessitates the development of robust analytical methods for its detection in soil, water, and air. Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) can be employed for the pre-concentration of the analyte from environmental samples, thereby enhancing the sensitivity of the subsequent analysis. The development of portable and rapid analytical devices, such as biosensors, could also provide on-site monitoring capabilities.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-1-naphthylpropanamide, and what yield optimization strategies exist?
A common method involves coupling chloroacetyl chloride with 1-naphthylamine under basic conditions. For example, a general procedure for synthesizing 2-chloro-N-phenylacetamides uses K₂CO₃ in DMF to deprotonate the amine, followed by reaction with propargyl bromide or chloroacetyl chloride. Yields can be improved by controlling stoichiometry (1.2:1 molar ratio of acylating agent to amine) and optimizing reaction time (2–4 hours). Purification via column chromatography with n-hexane:ethyl acetate (9:1) is typical . For structurally similar compounds like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide, yields of 80–84% were achieved using stepwise activation of the carboxylic acid precursor and nucleophilic substitution .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and confirm the chloroacetamide moiety (e.g., carbonyl resonance at ~168 ppm in ¹³C NMR) .
- IR spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] for C₁₃H₁₁ClNO) and fragmentation patterns .
- TLC monitoring : Use n-hexane:ethyl acetate (9:1) to track reaction progress .
Q. What safety protocols are essential when handling this compound?
Due to potential toxicity and irritancy:
- Use fume hoods and PPE (gloves, lab coats, goggles) during synthesis.
- Avoid inhalation/contact; quench reactions with ice to minimize volatilization .
- Store in airtight containers at 2–8°C, with hazard labels for chlorinated compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis of this compound?
Systematic optimization includes:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction efficiency.
- Catalyst exploration : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .
- Temperature gradients : Assess yields at 0°C (to minimize side reactions) vs. room temperature.
- Workflow automation : Use flow chemistry for continuous processing and improved reproducibility .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from impurities or structural isomers. Strategies include:
- Comparative analysis : Cross-reference with synthesized analogs (e.g., (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) to identify shared vs. unique peaks .
- Advanced NMR techniques : Use DEPT-135, COSY, or HSQC to resolve overlapping signals.
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Model transition states and activation energies for reactions with amines/thiols.
- Molecular docking : Predict binding affinities if the compound is studied in biological systems (e.g., enzyme inhibition) .
- Solvent effect modeling : Use COSMO-RS to simulate solvent interactions and predict solubility .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 1–13 for 24–72 hours.
- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed naphthylamine) using C18 columns and UV detection at 254 nm .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
